molecular formula C19H16FN3O3 B6514590 N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892295-52-2

N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514590
CAS No.: 892295-52-2
M. Wt: 353.3 g/mol
InChI Key: XEAHNCUQSZTCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Fluorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative characterized by a 1,2,3,4-tetrahydroquinazoline core substituted at position 3 with an allyl (prop-2-en-1-yl) group, at position 7 with a carboxamide moiety, and at position N-1 with a 4-fluorobenzyl group. Its structural features—such as the electron-withdrawing fluorine atom, the allyl group’s reactivity, and the carboxamide’s hydrogen-bonding capacity—suggest possible applications in medicinal chemistry .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-prop-2-enyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c1-2-9-23-18(25)15-8-5-13(10-16(15)22-19(23)26)17(24)21-11-12-3-6-14(20)7-4-12/h2-8,10H,1,9,11H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAHNCUQSZTCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydroquinazoline Derivatives

Compound Name R1 (N-1) R2 (C-3) R3 (C-7) Molecular Formula Molecular Weight Key Pharmacological Activity Reference
Target Compound 4-Fluorobenzyl Allyl Carboxamide C20H17FN4O3 380.37 Not explicitly reported (inferred: potential P2X7/cancer targets)
N-[(4-Methylphenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide 4-Methylbenzyl Phenyl Carboxamide C21H20N4O3 376.41 Unknown; methyl group may enhance lipophilicity
N-Benzyl-1-{[(2,4-difluorophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (C487-0276) Benzyl Allyl Carboxamide with 2,4-difluorophenylcarbamoylmethyl C27H22F2N4O4 504.49 Included in anticancer/purinergic libraries; logP = 3.45
1-(2-Cyanobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide 2-Cyanobenzyl 4-Ethylphenyl Carboxamide with 2-phenylethyl C32H29N5O3 531.61 Likely CNS/GPCR modulation due to lipophilic groups
N-Hydroxy-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide H Phenyl Hydroxycarboxamide C15H11N3O4 297.27 Hydroxamic acid moiety suggests HDAC inhibition potential

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 4-fluorobenzyl group (logP ~3.45 in analog C487-0276) balances hydrophobicity and electronic effects, whereas the methylbenzyl group in increases lipophilicity (predicted logP >3.5).

Pharmacological Profiles :

  • C487-0276 (allyl, 2,4-difluorophenylcarbamoylmethyl) is included in anticancer and purinergic libraries, suggesting activity against P2X7 receptors or nucleotide-binding targets .
  • The hydroxycarboxamide in may act as a zinc-binding group, analogous to histone deacetylase (HDAC) inhibitors.

Synthetic Routes :

  • The target compound’s carboxamide is likely synthesized via coupling reactions using reagents like HBTU () or potassium tert-butoxide ().
  • C487-0276 employs a multi-step sequence involving Boc protection/deprotection and S-alkylation ().

Physicochemical and ADME Properties

Table 2: Comparative ADME Properties

Compound Molecular Weight logP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų) Predicted Solubility (LogSw)
Target Compound 380.37 ~3.4 2 7 ~78 -3.85 (similar to )
C487-0276 504.49 3.45 2 8 78.38 -3.85
N-Hydroxy analog 297.27 ~2.5 3 6 90.2 -2.5
  • Metabolic Stability : The allyl group may undergo CYP450-mediated oxidation, whereas the 4-fluorobenzyl group could reduce metabolic clearance via steric hindrance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.